Cas no 124499-99-6 ((17S,18S)-18-{2-[(2-aminoethyl)amino]ethyl}-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-2-carboxylic acid)

(17S,18S)-18-{2-[(2-aminoethyl)amino]ethyl}-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-2-carboxylic acid structure
124499-99-6 structure
Product Name:(17S,18S)-18-{2-[(2-aminoethyl)amino]ethyl}-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-2-carboxylic acid
Numero CAS:124499-99-6
MF:C35H42N6O4
MW:610.745788097382
CID:1220120
PubChem ID:137321913
Update Time:2025-04-20

(17S,18S)-18-{2-[(2-aminoethyl)amino]ethyl}-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-2-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (17S,18S)-18-{2-[(2-aminoethyl)amino]ethyl}-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-2-carboxylic acid
    • (17S,18S)-18-[2-(2-aminoethylamino)ethyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
    • Chlorin e6 monoethylene diamine monoamide
    • 124499-99-6
    • 21H,23H-Porphine-5-acetic acid, 7-(2-((2-aminoethyl)amino)ethyl)-3-carboxy-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)-
    • Inchi: 1S/C35H42N6O4/c1-7-21-17(3)25-14-27-19(5)23(9-11-37-12-10-36)33(40-27)24(13-31(42)43)34-32(35(44)45)20(6)28(41-34)16-30-22(8-2)18(4)26(39-30)15-29(21)38-25/h7,14-16,19,23,37-38,41H,1,8-13,36H2,2-6H3,(H,42,43)(H,44,45)/b25-14-,26-15-,27-14-,28-16-,29-15-,30-16-,33-24-,34-24-/t19-,23-/m0/s1
    • Chiave InChI: CQJDEESUOPLMBD-QIDUWSHBSA-N
    • Sorrisi: OC(CC1=C2C(C(=O)O)=C(C)C(=CC3C(CC)=C(C)C(=CC4=C(C=C)C(C)=C(C=C5[C@@H](C)[C@@H](C1=N5)CCNCCN)N4)N=3)N2)=O |c:3,t:11,19,28|

Proprietà calcolate

  • Massa esatta: 608.3114
  • Massa monoisotopica: 610.326754
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 45
  • Conta legami ruotabili: 10
  • Complessità: 1050
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 170
  • XLogP3: -1

Proprietà sperimentali

  • Densità: 1.256
  • Punto di ebollizione: 1016.4°C at 760 mmHg
  • Punto di infiammabilità: 568.5°C
  • Indice di rifrazione: 1.632
  • PSA: 164.21
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd